N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-24(16-9-11-17(26-2)12-10-16)20-23-22-19(27-20)14-5-7-15(8-6-14)21-18(25)13-3-4-13/h5-13H,3-4H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAWTKDRHKVTQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate oxidizing agent.
Substitution Reactions: The thiadiazole ring is then substituted with a 4-methoxyphenyl group through nucleophilic substitution reactions.
Formation of the Cyclopropane Carboxamide: The final step involves the formation of the cyclopropane carboxamide group, which can be synthesized through a cyclopropanation reaction followed by amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the thiadiazole ring, potentially opening it up to form different structures.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of 4-formylphenyl derivatives.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of thiadiazole derivatives, including N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)cyclopropanecarboxamide, as inhibitors of viral enzymes. For instance, compounds with similar structures have shown promising binding affinities to the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. The binding energy scores for these compounds indicate their effectiveness in inhibiting viral replication mechanisms. Specifically, derivatives exhibiting lower HOMO–LUMO energy differences than standard antiviral drugs suggest enhanced charge transfer capabilities, which are crucial for their antiviral efficacy .
Anticancer Properties
The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively documented. Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. For example:
- Cell Line Activity : Certain derivatives have shown IC50 values as low as 0.28 µg/mL against breast cancer (MCF-7) and 0.52 µg/mL against lung carcinoma (A549), indicating potent anticancer activity .
- Mechanism of Action : Studies suggest that these compounds may interact with tubulin, disrupting microtubule formation and thereby inhibiting cancer cell proliferation .
Pharmacological Activities
The pharmacological profile of this compound extends beyond antiviral and anticancer properties. Other notable activities include:
- Anti-inflammatory Effects : Thiadiazole derivatives have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Antimicrobial Activity : Some compounds in this class possess antimicrobial effects, contributing to their potential use in treating infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring or substituents can significantly influence biological activity. For instance:
| Modification | Effect |
|---|---|
| Substitution on C-5 phenyl ring | Increases cytotoxicity against cancer cells |
| Variations in side chains | Alters binding affinity to viral enzymes |
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of thiadiazole derivatives:
- COVID-19 Inhibitors : A study synthesized various thiadiazole derivatives and evaluated their binding affinities to SARS-CoV-2 Mpro, identifying several candidates for further development .
- Cytotoxicity Assessments : Research has documented the cytotoxic effects of different thiadiazoles on multiple cancer cell lines, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .
- Biochemical Characterization : Investigations into the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of synthesized compounds provide insights into their pharmacokinetic profiles and potential clinical applications .
Mechanism of Action
The mechanism by which N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)cyclopropanecarboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The thiadiazole ring can form hydrogen bonds and other interactions with proteins, potentially inhibiting or modulating their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles (e.g., thiadiazole, thiazole), substituents, and functional groups. Below is a detailed comparison:
Structural Analogues with 1,3,4-Thiadiazole Cores
a. (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- Core : 1,3,4-thiadiazole.
- Substituents : 4-Chlorobenzylidene at position 2; 4-methylphenyl at position 4.
- Key Differences : Lacks the cyclopropanecarboxamide group.
- Bioactivity : Exhibits insecticidal and fungicidal activities due to electron-withdrawing chloro and methyl groups, which enhance electrophilicity .
b. N-(3-Chlorophenyl)-5-(4-(di(1H-indol-3-yl)methyl)phenyl)-1,3,4-thiadiazol-2-amine (Compound 19)
- Core : 1,3,4-thiadiazole.
- Substituents : Bulky di(indolyl)methylphenyl at position 5; 3-chlorophenyl at position 2.
- Key Differences : Incorporates indole moieties for enhanced π-π stacking but lacks cyclopropane or methoxy groups.
- Bioactivity : Demonstrated antifungal activity (70% yield) with MIC values <10 µg/mL against Candida albicans .
Cyclopropanecarboxamide Derivatives
a. 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (Compound 35)
- Core : Thiazole.
- Substituents : Trifluoromethoxybenzoyl at position 5; benzo[d][1,3]dioxol-5-yl-cyclopropane at position 2.
- Key Differences : Thiazole core instead of thiadiazole; trifluoromethoxy group enhances hydrophobicity.
- Synthesis : Prepared via coupling reactions using HATU/DIPEA (23% yield) .
b. N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide
- Core : Benzothiazole.
- Substituents : Chlorine at position 4; cyclopropanecarboxamide at position 2.
- Key Differences : Benzothiazole core offers distinct electronic properties compared to thiadiazole.
Functional Group Comparison Table
Key Research Findings
Cyclopropane: Enhances metabolic stability by resisting oxidative degradation, a feature shared with agrochemicals like cyclanilide () .
Synthetic Pathways :
- The target compound likely employs coupling reactions (e.g., HATU/DIPEA) similar to and for cyclopropane introduction. Yields for cyclopropane derivatives typically range 23–83% .
Biological Performance :
- While explicit data for the target compound is unavailable, structurally related 1,3,4-thiadiazoles show antifungal IC₅₀ values of 1–20 µM .
Biological Activity
N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)cyclopropanecarboxamide is a synthetic organic compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.
Structural Overview
The compound features a thiadiazole ring connected to a methoxyphenyl group , enhancing its chemical reactivity and biological potential. The presence of the methoxy group is particularly significant as it may improve solubility and bioavailability, making it a candidate for pharmaceutical applications.
Research indicates that thiadiazole derivatives exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that related compounds can effectively target lung, skin, ovarian, and colon cancers. The primary mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Cell Proliferation : Thiadiazole derivatives have been shown to interfere with cell cycle progression. For example, certain compounds induce apoptosis by affecting the G0/G1 and G2 + M phases while reducing the S phase in cancer cells .
- Targeting Specific Molecular Pathways : Molecular docking studies suggest that thiadiazoles can bind to tubulin and other critical proteins involved in cell division and survival pathways. This interaction is essential for their antiproliferative effects .
Case Studies
A study reported the synthesis of various thiadiazole derivatives, including this compound. The compound exhibited an IC50 value of 2.44 µM against LoVo (colon carcinoma) cells and 23.29 µM against MCF-7 (breast cancer) cells after 48 hours of incubation . These results indicate a promising therapeutic potential in oncology.
| Compound | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| This compound | LoVo | 2.44 | Significant anti-proliferative effect |
| This compound | MCF-7 | 23.29 | Moderate anti-proliferative effect |
Antimicrobial Activity
Thiadiazole derivatives have also been recognized for their antimicrobial properties . Recent studies indicate that these compounds demonstrate significant activity against both gram-negative and gram-positive bacteria. For example:
- Compounds within this class have shown effective antibacterial activity against E. coli and other pathogens .
Comparative Analysis
The following table summarizes the antimicrobial activity of selected thiadiazole derivatives:
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide | E. coli | High |
| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide | Staphylococcus aureus | Moderate |
| N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide | Pseudomonas aeruginosa | Low |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this 1,3,4-thiadiazole derivative?
- Methodology : The compound is synthesized via cyclization reactions starting from N-substituted carboxamides and hydrazine derivatives. A common approach involves refluxing precursors (e.g., N-phenylhydrazinecarboxamides) in acetonitrile or DMF with iodine and triethylamine to form the thiadiazole core . Alternative methods use POCl₃ as a cyclizing agent under reflux (90°C, 3 hours), followed by precipitation with ammonia .
- Key Steps : Monitor reaction progress via TLC; purify intermediates via column chromatography (e.g., dichloromethane/ethyl acetate mixtures) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology : Use ¹H and ¹³C NMR to confirm regiochemistry and substituent positions. For example, aromatic protons in the 4-methoxyphenyl group appear as singlet(s) near δ 3.8–4.0 ppm, while cyclopropane protons resonate as multiplets at δ 1.0–1.5 ppm . Mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy confirms amide C=O stretches (~1650–1700 cm⁻¹) .
Q. How is initial biological activity screening typically conducted?
- Methodology : Screen for antimicrobial or antitumor activity using in vitro assays. For example, test against Gram-positive bacteria (e.g., S. aureus) via disk diffusion or MIC assays. Cytotoxicity can be evaluated using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology :
- Solvent Optimization : Compare polar aprotic solvents (DMF, acetonitrile) to enhance cyclization efficiency. DMF may improve solubility of aromatic intermediates .
- Catalyst Screening : Test iodine, triethylamine, or Lewis acids (e.g., ZnCl₂) to accelerate thiadiazole formation .
- Temperature Gradients : Perform reactions under microwave irradiation to reduce time (e.g., 3 min vs. 3 hours) .
Q. What computational strategies predict metabolic stability and target binding?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., human aldehyde oxidase) . The trifluoromethyl group in analogs enhances metabolic stability by reducing CYP450-mediated oxidation .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atoms in the thiadiazole ring) for electrophilic attack .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, serum concentrations). For example, discrepancies in IC₅₀ values may arise from varying assay protocols .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to isolate substituent effects .
Q. What mechanistic insights explain the thiadiazole ring’s role in bioactivity?
- Methodology :
- Kinetic Studies : Track enzymatic inhibition (e.g., urease) via stopped-flow spectroscopy. Thiadiazoles act as competitive inhibitors by mimicking transition-state intermediates .
- Radical Scavenging Assays : Use DPPH or ABTS assays to evaluate antioxidant potential, correlating with sulfur’s redox activity .
Methodological Notes
- Synthesis Reproducibility : Always report yields, purification methods (e.g., recrystallization solvents), and spectroscopic data for new batches .
- Data Validation : Cross-reference NMR assignments with DEPT-135/HSQC experiments to avoid misassignments .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, including cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
